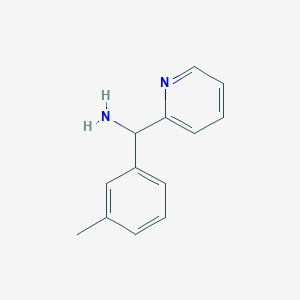
(3-Methylphenyl)(pyridin-2-yl)methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)(pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It is related to other compounds such as “(3-methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” and “phenyl(pyridin-2-yl)methanamine” which have similar structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .Molecular Structure Analysis
The molecular structure of “(3-Methylphenyl)(pyridin-2-yl)methanamine” can be represented by the InChI code: 1S/C13H14N2/c1-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 . This indicates that the compound consists of a pyridin-2-yl group and a 3-methylphenyl group connected by a methanamine bridge.Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can undergo oxidation reactions . This suggests that (3-Methylphenyl)(pyridin-2-yl)methanamine might interact with its targets through oxidation processes, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been involved in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates such as imines, nitriles, oximes, and amides .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that (3-methylphenyl)(pyridin-2-yl)methanamine might also have diverse biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Methylphenyl)(pyridin-2-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylphenyl)(pyridin-2-yl)methanamine in lab experiments is its high selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is that it is a relatively new compound and its effects on human subjects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on (3-Methylphenyl)(pyridin-2-yl)methanamine. One potential area of research is in the development of new drugs for the treatment of anxiety disorders. Another area of interest is in the study of the role of serotonin and dopamine in various neurological conditions, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of (3-Methylphenyl)(pyridin-2-yl)methanamine and its potential effects on human subjects.
In conclusion, (3-Methylphenyl)(pyridin-2-yl)methanamine is a promising compound with potential applications in various scientific research areas. Its high selectivity for the serotonin and dopamine transporters makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and potential effects on human subjects.
Synthesemethoden
The synthesis of (3-Methylphenyl)(pyridin-2-yl)methanamine involves the reaction of 2-bromo-5-methylbenzonitrile with 2-pyridylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been reported to yield (3-Methylphenyl)(pyridin-2-yl)methanamine in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Kupfer-katalysierte Synthese von Pyridin-2-yl-methanonen
(Referenz: )
Die Verbindung kann zur Synthese von Pyridin-2-yl-methanonen über einen kupfer-katalysierten Csp3-H-Oxidationsprozess eingesetzt werden. Unter milden Bedingungen reagieren Pyridin-2-yl-methane mit Wasser zu diesen aromatischen Ketonen. Bemerkenswert ist, dass substituierte Benzol-, Thiophen-, Thiazol-, Pyridin- und Triazin-Derivate effektiv an dieser Transformation teilnehmen. Dieses Verfahren liefert neue Erkenntnisse für wasserbeteiligte Oxidationsreaktionen.
Herbizide Aktivität und Kulturelle Sicherheit
Obwohl nicht explizit erwähnt, wurden verwandte Derivate (wie substituierte 3-(Pyridin-2-yl)phenylaminverbindungen) als Protoporphyrinogen-Oxidase (PPO)-Inhibitoren mit herbizider Aktivität untersucht. Forscher könnten ähnliche Anwendungen für unsere Verbindung erforschen .
Eigenschaften
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFDOYUFYUNJTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
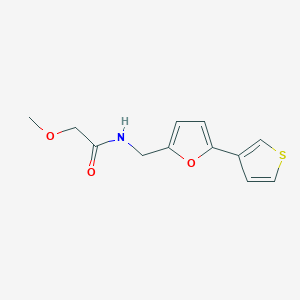
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)
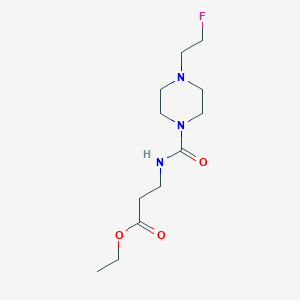
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)
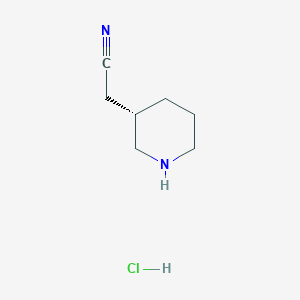

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

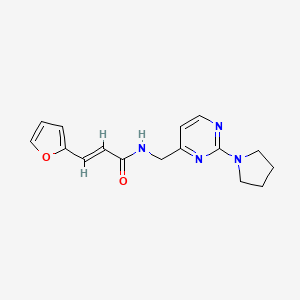
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
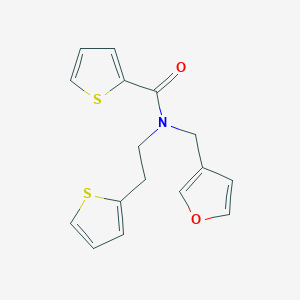

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
